molecular formula C22H20N4O4S B2728695 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 941890-45-5

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B2728695
CAS No.: 941890-45-5
M. Wt: 436.49
InChI Key: WADCLMHVISAQHN-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 398.48 g/mol. The structure features a benzo[d]thiazole ring connected to a piperazine moiety and an isoindolinone derivative, which may contribute to its biological properties.

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Antimicrobial Activity : The benzothiazole scaffold is known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This suggests that the compound may possess antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus .
  • Anticancer Potential : Compounds structurally related to this molecule have shown promise in cancer therapy by interfering with cellular replication processes. The presence of the piperazine ring may enhance interactions with cellular targets involved in tumor growth .

Biological Activity Data

A summary of the biological activities associated with similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological ActivityReference
Benzothiazole DerivativeBenzothiazole scaffoldAntimicrobial
Piperazine CompoundPiperazine ringAntidepressant, anxiolytic
Isoindolinone DerivativeDioxoisoindoline structureAnticancer

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, one study reported that a related compound showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cancer Cell Line Studies : A recent investigation into the anticancer effects of benzothiazole derivatives indicated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspases and modulation of apoptotic pathways .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest that compounds in this class may have favorable absorption and distribution characteristics, enhancing their potential as therapeutic agents .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-24-8-10-25(11-9-24)22-23-17-7-6-14(12-18(17)31-22)30-19(27)13-26-20(28)15-4-2-3-5-16(15)21(26)29/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADCLMHVISAQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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